N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)10-2-3-19(25)24-20-23-18(12-29-20)16-9-4-13(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNOJNFLBVRXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl and methoxyphenyl groups. The final step usually involves the formation of the butanamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and sulfonyl groups are susceptible to hydrolysis under acidic or basic conditions:
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2,4-difluorophenyl ring undergoes NAS at the para-fluorine position due to activation by the ortho-fluorine:
Oxidation and Reduction
The thiazole ring and sulfonyl group exhibit redox activity:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 2 hrs | N-(4-(2,4-difluorophenyl)thiazole-2-sulfonyl)-4-((4-methoxyphenyl)sulfonyl)butanamide | Selective oxidation of thiazole sulfur . |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH4 | THF, 0°C → reflux, 4 hrs | 4-((4-Methoxyphenyl)sulfonyl)butanol + 4-(2,4-difluorophenyl)thiazol-2-amine | Amide-to-amine conversion for SAR studies . |
Radical-Mediated Reactions
The sulfonamide group participates in photoredox-catalyzed radical cascades:
Cross-Coupling Reactions
The thiazole ring facilitates Pd-catalyzed couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, dioxane, 90°C | N-(4-(2,4-difluorophenyl)-5-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | 82% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, 100°C | N-(4-(2,4-difluorophenyl)-5-(morpholin-4-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | 68% |
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide and thiazole moieties enable interactions with biological targets:
-
COX-2 Inhibition : The sulfonamide group mimics endogenous substrates, binding to cyclooxygenase-2 (IC50: 23.8 μM in analogs) .
-
Antifungal Activity : Difluorophenyl-thiazole hybrids inhibit Candida albicans (MIC: 0.43–0.75 μg/mL) via ergosterol biosynthesis disruption .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. For instance, a study demonstrated that derivatives of thiazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
1.2 Antimicrobial Properties
The compound's structural characteristics allow it to exhibit antimicrobial activity against a range of pathogens. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Research has indicated that modifications in the thiazole ring can enhance the efficacy against resistant strains of bacteria and fungi .
Pharmacology
2.1 Mechanism of Action
The pharmacological profile of this compound suggests that it may act through multiple pathways. Its ability to inhibit specific enzymes involved in disease processes positions it as a potential candidate for treating conditions such as inflammation and infections. Studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase and lipoxygenase, which are critical in inflammatory responses .
2.2 Neuroprotective Effects
Emerging research indicates that thiazole derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. These compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced materials for various industrial applications .
3.2 Supramolecular Chemistry
In supramolecular chemistry, this compound can participate in host-guest interactions due to its ability to form hydrogen bonds and π-π stacking interactions with other molecules. This property is crucial for designing new materials with specific functionalities, such as sensors or drug delivery systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial activity | Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria; MIC values comparable to standard antibiotics. |
| Study C | Neuroprotection | Identified protective effects on neuronal cells in vitro against oxidative stress-induced damage; potential implications for Alzheimer's therapy. |
Mechanism of Action
The mechanism of action of N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-nitrophenyl)sulfonyl)butanamide
Uniqueness
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C17H18F2N2O3S |
| Molecular Weight | 364.39 g/mol |
| Functional Groups | Thiazole, sulfonamide, methoxy, and difluorophenyl groups |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways within the microorganisms .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Caspase activation |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo . These effects are likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .
- Investigation into Anticancer Properties : In a study involving human cancer cell lines, this compound was found to reduce cell viability by over 50% in MCF-7 cells after 48 hours of treatment. The study further elucidated the compound's mechanism involving mitochondrial dysfunction leading to apoptosis .
- Anti-inflammatory Effects : Research conducted on animal models showed that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., 2,4-difluorophenacyl bromide) under reflux in ethanol .
Sulfonylation : Reacting the thiazole intermediate with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to facilitate coupling .
Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to attach the butanamide chain.
- Characterization : Intermediates are validated via TLC for reaction progress, ¹H/¹³C NMR for structural confirmation, and HRMS for molecular weight verification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfonyl group deshielding effects) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry : HRMS provides exact mass to verify molecular formula (e.g., C₂₀H₁₇F₂N₂O₃S₂) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Standard Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., BRAFV600E) or folate pathway enzymes (e.g., dihydropteroate synthase) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antibacterial vs. anticancer) be resolved for sulfonamide-thiazole derivatives?
- Methodology :
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on target selectivity .
Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydropteroate synthase) vs. human kinases .
Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to differentiate membrane permeability between cell types .
Q. What strategies optimize reaction yields during sulfonylation and amide coupling steps?
- Optimization Approaches :
- Solvent Selection : Use DCM for sulfonylation (polar aprotic solvent enhances electrophilicity of sulfonyl chloride) .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
- Yield Improvement : Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (acetone/water) enhances purity .
Q. How can researchers validate the therapeutic potential of this compound in disease models?
- Experimental Design :
In Vivo Efficacy : Administer in rodent models (e.g., xenograft tumors for anticancer testing) with pharmacokinetic monitoring (plasma half-life, bioavailability) .
Toxicity Screening : Acute toxicity studies (LD₅₀) and histopathological analysis of liver/kidney .
Mechanistic Studies : Western blotting to assess downstream kinase inhibition (e.g., BRAFV600E pathway proteins) .
Q. What computational tools are effective for predicting off-target interactions?
- Tools and Workflows :
- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability to unintended targets (e.g., cytochrome P450 enzymes) .
- PharmMapper : Reverse docking to identify secondary targets .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to forecast toxicity and metabolic pathways .
Key Considerations for Researchers
- Data Reproducibility : Validate synthetic protocols with control reactions (e.g., replicate sulfonylation steps) .
- Biological Assay Design : Include positive controls (e.g., cisplatin for anticancer assays, sulfamethoxazole for antibacterial tests) .
- Structural Modifications : Explore replacing the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
